2-(2-methyl-9,10-dioxo-9,10-dihydroanthracen-1-yl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methyl-9,10-dioxo-9,10-dihydro-1-anthracenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups, making it a subject of interest for researchers in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-9,10-dioxo-9,10-dihydro-1-anthracenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid typically involves multi-step organic reactions. One common method includes the oxidation of anthracene derivatives followed by cyclization and functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-9,10-dioxo-9,10-dihydro-1-anthracenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroquinone forms. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with unique properties .
Scientific Research Applications
2-(2-methyl-9,10-dioxo-9,10-dihydro-1-anthracenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, its quinone structure allows it to participate in redox reactions, potentially affecting cellular processes and signaling pathways. The exact molecular targets can vary depending on the specific application, but common pathways include oxidative stress response and enzyme inhibition .
Comparison with Similar Compounds
Similar Compounds
- 9,10-Dioxo-9,10-dihydro-anthracene-2,6-dicarboxylic acid
- 2,6-Anthraquinone dicarboxylic acid
- 9,10-Dioxoanthracene-2,6-dicarboxylic acid
Uniqueness
Compared to these similar compounds, 2-(2-methyl-9,10-dioxo-9,10-dihydro-1-anthracenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid stands out due to its additional functional groups and complex structure, which provide unique chemical and physical properties.
Properties
Molecular Formula |
C28H15NO6 |
---|---|
Molecular Weight |
461.4 g/mol |
IUPAC Name |
2-(2-methyl-9,10-dioxoanthracen-1-yl)-1,3-dioxobenzo[de]isoquinoline-6-carboxylic acid |
InChI |
InChI=1S/C28H15NO6/c1-13-9-10-18-22(25(31)16-6-3-2-5-15(16)24(18)30)23(13)29-26(32)19-8-4-7-14-17(28(34)35)11-12-20(21(14)19)27(29)33/h2-12H,1H3,(H,34,35) |
InChI Key |
ONDULTXQVVLINI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)N4C(=O)C5=C6C(=C(C=C5)C(=O)O)C=CC=C6C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.